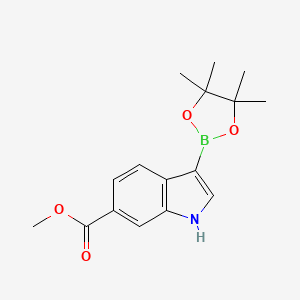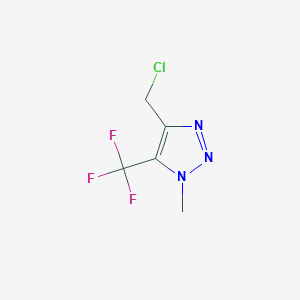
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C5H5ClF3N3 and its molecular weight is 199.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Energetic Salts
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole has been utilized in the synthesis of triazolyl-functionalized monocationic energetic salts. These salts exhibit good thermal stability and relatively high density, which are essential properties for materials in energetic applications (Wang, Gao, Ye, & Shreeve, 2007).
Bromine → Lithium Exchange Reactions
This compound plays a role in bromine to lithium exchange reactions, important in the synthesis of various 1,2,3-triazoles. These reactions demonstrate the compound's utility in the creation of diverse chemical structures (Iddon & Nicholas, 1996).
Synthesis of Dihydrochromeno[3,4-d][1,2,3]triazoles
It is also used in the synthesis of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d][1–3]triazoles, highlighting its utility in forming complex molecular structures (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2017).
Fluorescent Behavior Studies
The compound has been involved in studies exploring the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers. This research could have implications for the development of fluorescent materials (Kamalraj, Senthil, & Kannan, 2008).
Antimicrobial Activity
Research has been conducted on substituted 1,2,3-triazoles, synthesized using this compound, to evaluate their antimicrobial activity. This highlights its potential in the development of new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Preparation of Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides
The compound is instrumental in synthesizing 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, leading to the preparation of various sulfones and sulfonamides. These compounds are significant in pharmaceutical and agricultural chemistry (Meshcheryakov & Shainyan, 2004).
Synthesis of Pyrazole Derivatives
The compound has been used in the synthesis of pyrazole derivatives, which have shown antimicrobial and anti-oxidant activities, further emphasizing its importance in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & Shafeeulla, 2016).
Tautomerism Studies
Studies on tautomerism of triazoles, including compounds derived from this compound, provide insights into the behavior of these molecules, which is crucial for understanding their chemical properties (Kubota & Uda, 1975).
作用機序
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of a trifluoromethyl group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The presence of a trifluoromethyl group can influence the pharmacokinetic properties of a compound .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of a drug toward its target .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is associated with compounds containing a trifluoromethyl group, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
将来の方向性
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .
特性
IUPAC Name |
4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWUMURKIVNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)
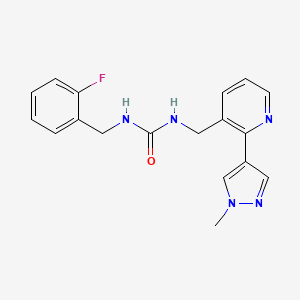
![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)
![1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B3005675.png)
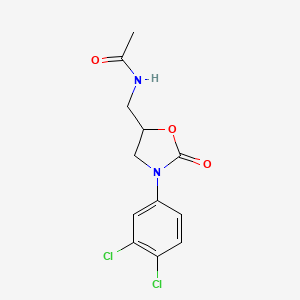
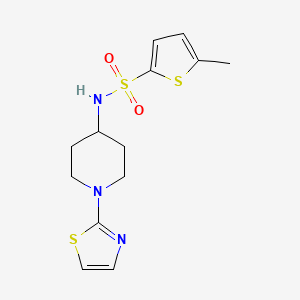
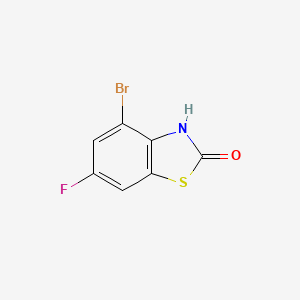

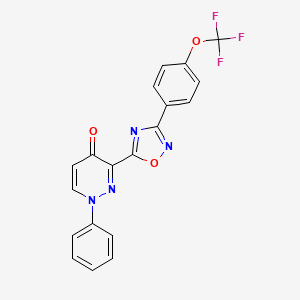
![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3005687.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)
![3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B3005689.png)
